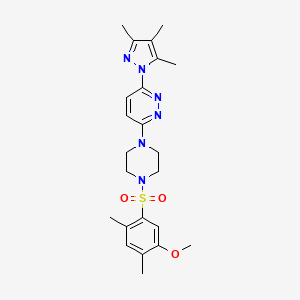

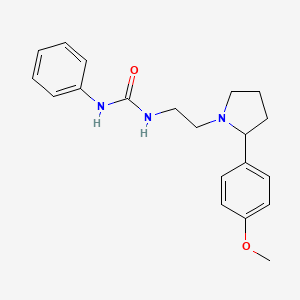

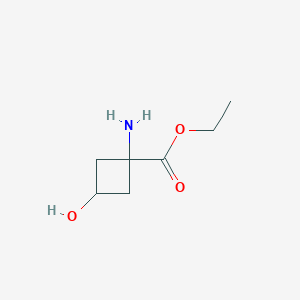

![molecular formula C19H16ClNO3 B2822331 1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705337-71-8](/img/structure/B2822331.png)

1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran compounds, including the ones , have been shown to have strong anti-tumor activities . They have been developed and utilized as anticancer agents . For example, novel 1,2,4-oxadiazole fused benzofuran derivatives were synthesized and their anticancer properties were determined using a series of cancer cell lines .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibiotics, which are greatly needed due to the increasing prevalence of antibiotic-resistant bacteria.

Anti-Oxidative Activity

These compounds have been found to have anti-oxidative activities . This means they can potentially be used in the treatment of diseases caused by oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and certain types of cancer.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Diabetic Activity

Some benzofuran derivatives have shown potential as anti-diabetic agents . They have been found to inhibit alpha-amylase, an enzyme that plays a key role in the digestion of carbohydrates and the subsequent absorption of glucose, thus helping to control blood sugar levels .

Anti-Alzheimer’s Activity

Benzofuran derivatives have shown potential as anti-Alzheimer’s agents . They have been found to inhibit acetylcholinesterase, an enzyme whose activity is often increased in Alzheimer’s disease, leading to a decrease in the neurotransmitter acetylcholine .

Anti-Arthritic Activity

Some benzofuran derivatives have shown anti-arthritic effects . They have been found to inhibit proteinase denaturation and proteinase, which are involved in the inflammatory process of arthritis .

Antiparasitic Activity

Certain benzofuran derivatives have shown antiparasitic activity . They have been found to target pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzofuran compounds, which are structurally related, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. Benzofuran derivatives have been shown to impact a wide range of pathways, including those involved in tumor growth, bacterial metabolism, oxidative stress response, and viral replication . The downstream effects of these pathway alterations would depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of benzofuran derivatives, the compound could potentially induce a range of effects, from inhibiting tumor growth to combating bacterial infections .

Propiedades

IUPAC Name |

1'-(2-chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c20-16-8-4-2-6-14(16)17(22)21-11-9-19(10-12-21)15-7-3-1-5-13(15)18(23)24-19/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKUEJPJDOKFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

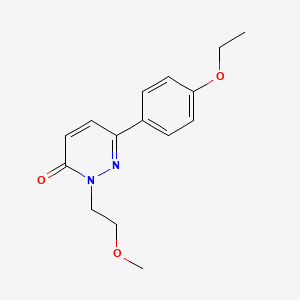

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2822249.png)

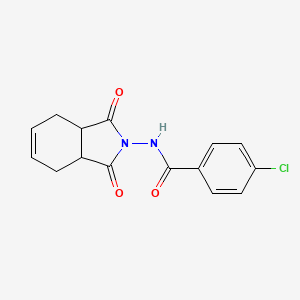

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2822257.png)

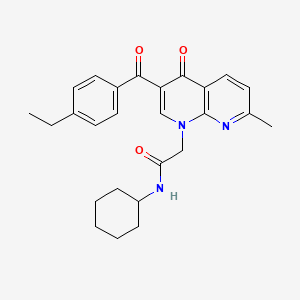

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2822261.png)

![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2822262.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2822269.png)